molecular formula C16H14ClNO3S3 B2741066 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034515-13-2

3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2741066
CAS No.: 2034515-13-2
M. Wt: 399.92
InChI Key: OXKYPIMACUIXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and methoxy groups. The compound also includes a thiophene moiety, a sulfur-containing heterocycle, which is known for its significant role in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of 3-chloro-4-methoxybenzene to introduce the sulfonamide group. This can be achieved by reacting 3-chloro-4-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

  • Introduction of the Thiophene Moiety: : The thiophene groups are introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with the sulfonamide intermediate.

  • Final Assembly: : The final step involves the formation of the N-(thiophen-2-yl(thiophen-3-yl)methyl) linkage. This can be achieved through a nucleophilic substitution reaction where the thiophene moiety is attached to the nitrogen atom of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other electronic materials due to the presence of the thiophene moiety.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzenesulfonamide: Lacks the thiophene moiety, resulting in different biological activity.

    N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide: Similar structure but without the chloro and methoxy groups, affecting its chemical reactivity and biological properties.

Uniqueness

The unique combination of the chloro, methoxy, and thiophene groups in 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide provides a distinct profile of chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H14_{14}ClN O3_3S3_3
  • Molecular Weight : 399.9 g/mol
  • CAS Number : 2034515-13-2

These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural components, particularly the thiophene rings.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Thiophene derivatives are known for their versatility in medicinal chemistry, often acting as inhibitors or modulators of specific enzymes or receptors. The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory and infectious processes.
  • Receptor Modulation : Interaction with neurotransmitter or hormone receptors, influencing physiological responses.

Antiviral Activity

Research indicates that thiophene derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses. A study highlighted that certain thiophene-based compounds demonstrated significant antiviral activity with EC50_{50} values ranging from 0.35 μM to 4.1 μM against RNA viruses .

Anti-inflammatory Activity

The compound's structural features may confer anti-inflammatory effects. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, a related compound showed an inhibition percentage of 93.80% at a concentration of 1 mM compared to standard anti-inflammatory drugs .

Anticancer Potential

Initial studies suggest that the compound may possess anticancer properties. Thiophene derivatives have been associated with the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo. For instance, compounds within this class have shown IC50_{50} values indicating potent cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

StudyFindingsReference
Ouyang et al. (2024)Reported antiviral activity against TMV with EC50_{50} values showing effective inhibition
El-Karim et al. (2022)Demonstrated anti-inflammatory effects with significant reduction in TNF-α levels
Recent Pharmacological Review (2023)Highlighted potential anticancer effects through apoptosis induction

Properties

IUPAC Name

3-chloro-4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S3/c1-21-14-5-4-12(9-13(14)17)24(19,20)18-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKYPIMACUIXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.